molecular formula C5H13N3 B3060505 2-Butylguanidine CAS No. 462-69-1

2-Butylguanidine

Cat. No. B3060505
CAS RN: 462-69-1
M. Wt: 115.18 g/mol
InChI Key: CGWBIHLHAGNJCX-UHFFFAOYSA-N
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Description

2-Butylguanidine is a chemical compound with the molecular formula C5H13N3 . It is also known by other names such as 2-Butylguanidin, Guanidine, N’'-butyl-, and (4-guanidino)-butane . This compound belongs to the class of organic compounds known as n-hydroxyguanidines . These are compounds containing a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group .


Synthesis Analysis

The synthesis of guanidines, including 2-Butylguanidine, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . Additionally, a sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported .


Molecular Structure Analysis

The molecular structure of 2-Butylguanidine consists of a guanidine group attached to a butyl group . The average mass of this compound is 115.177 Da and the monoisotopic mass is 115.110947 Da .

Scientific Research Applications

Antibacterial Activity and Pharmacokinetic Properties

  • Antibacterial Applications : The analogues of 2-butylguanidine, specifically 2-(1-(2-(4-butylphenyl)-4-methylthiazol-5-yl)ethylidene)aminoguanidine, exhibit potential in combating methicillin-resistant Staphylococcus aureus (MRSA). These compounds aim to improve pharmacokinetic properties, indicating a significant role in developing effective antibiotic therapies (Seleem et al., 2016).

Antimicrobial and Anti-diabetic Screening

  • Antimicrobial and Anti-diabetic Properties : Derivatives of 2-butylguanidine, such as substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, show notable antimicrobial activity and potential in anti-diabetic studies. These findings indicate its versatility in addressing both microbial infections and diabetes management (Ramya et al., 2017).

Targeted Drug Delivery in Cancer Therapy

  • Cancer Treatment : Benzylguanidine, related to butylguanidine, demonstrates promise in targeted drug delivery for cancer treatment. Its ability to attach to certain receptors and deliver drugs like doxorubicin to tumor cells highlights its potential in developing more effective cancer therapies (Kong et al., 2020).

Solubility and Thermodynamic Properties in Pharmaceutical Development

  • Pharmaceutical Solubility : The study of solubility and thermodynamic properties of compounds like 1,3-Di-o-tolylguanidine, closely related to butylguanidine, is crucial in drug formulation and development. Understanding these properties can optimize the effectiveness of pharmaceuticals (Gao et al., 2020).

Carbon Dioxide Capture and Environmental Applications

  • Environmental Applications : The study of 2-tert-Butyl-1,1,3,3-tetramethylguanidine in carbon dioxide binding organic liquids (CO2 BOLs) indicates its potential in environmental applications, particularly in carbon capture technologies. This research opens doors for developing more efficient and environmentally friendly methods of reducing CO2 emissions (Orhan et al., 2017).

Biocidal Activity and Biofilm Inhibition

  • Biocidal Properties : Polyguanidine (co)polymers, related to butylguanidine, exhibit strong biocidal activities. Their effectiveness in suppressing biofilm formation and microbial growth is significant in developing new materials and treatments to control microbial contamination and infection (Zhurina et al., 2022).

properties

IUPAC Name

2-butylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H4,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBIHLHAGNJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276767
Record name 2-butylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylguanidine

CAS RN

462-69-1
Record name 2-butylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PG Jessop, L Phan, A Carrier, S Robinson, CJ Dürr… - Green …, 2010 - pubs.rsc.org
A new kind of switchable solvent, a switchable-hydrophilicity solvent, is hydrophobic and has very low miscibility with water when in air but is hydrophilic and has complete miscibility …
Number of citations: 358 pubs.rsc.org
JP Amend, HC Helgeson - Journal of the Chemical Society, Faraday …, 1997 - pubs.rsc.org
Experimental thermodynamic data for aqueous biomolecules reported in the literature have been combined with group additivity equations of state to generate parameters which can be …
Number of citations: 93 pubs.rsc.org
Z Gao, V Gouverneur, BG Davis - Journal of the American …, 2013 - ACS Publications
The excesses of reagents used in protein chemistry are often incompatible with the reduced or even inverse stoichiometries used for efficient radiolabeling. Analysis and screening of …
Number of citations: 128 pubs.acs.org
IM Wispelaere - 2013 - core.ac.uk
… The reaction with CO2 causes an increase in the polarity, eg in the reaction of TMBG (TMBG = 1,1,3,3-tetramethyl-2-butylguanidine) and methanol with CO2 it changes from a polarity …
Number of citations: 3 core.ac.uk
S Zhou, Y Liu, S Wang, L Wang - Scientific Reports, 2022 - nature.com
… In all the calculations, the side chains of Tyr, Ser, Arg and Asp were represented using the compounds 4-ethylphenol, ethanol, protonated 2-butylguanidine and propanoate, respectively…
Number of citations: 2 www.nature.com
S Thomas - 2019 - search.proquest.com
Thiourea and guanidine derivatives are versatile compounds that have previously been synthesised for use in a variety of industries from materials manufacturing to medical research. It …
Number of citations: 4 search.proquest.com
BT HO - 1962 - search.proquest.com
2-Mercapto-2-phenylethylamine was prepared by two different methods. One involved introduction of the amine group by the Curtius rearrangement. The other was a novel method for …
Number of citations: 0 search.proquest.com
G Rosini, R Ballini - Synthesis, 1988 - thieme-connect.com
This article reviews new methodologies to use aliphatic nitro coin-pounds in assembling carbon atoms and functional groups without the problems associated with the utilization of …
Number of citations: 328 www.thieme-connect.com

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